molecular formula C23H18Cl3NO3 B2650750 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate CAS No. 338963-32-9

2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate

Cat. No. B2650750
CAS RN: 338963-32-9
M. Wt: 462.75
InChI Key: CQLALXQWMJZMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical with the molecular formula C23H18Cl3NO3 . It is also known by the synonyms 2-[(3,4-dichlorophenyl)formamido]-3-phenylpropyl 3-chlorobenzoate .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl group attached to an amino group, which is further attached to a phenylpropyl group. This entire structure is then attached to a chlorobenzenecarboxylate group .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Research on synthetic methodologies includes the development of new reactions and the synthesis of complex molecules. For instance, the synthesis and characterization of substituted compounds like benzo[b]thiophen-2-yl-4-methyl-4,5-dihydro-1H-imidazol-5-ones involve reactions of chlorobenzo[b]thiophene-2-carbonyl chloride with alkyl aminopropanamides, highlighting a path for creating diverse molecular architectures (Sedlák et al., 2008). Similar approaches could be applied to the synthesis and functionalization of "2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate".

Polymer Science

Polymers incorporating amino acids or phenylalanine derivatives have been extensively studied for various applications. For example, the controlled synthesis of an amino acid-based polymer by reversible addition−fragmentation chain transfer (RAFT) polymerization of N-acryloyl-l-phenylalanine demonstrates the integration of bioactive units into polymeric materials for potential biomedical applications (Mori et al., 2006). This area could be relevant for the functionalization or polymerization of the compound to create novel materials with specific properties.

Bioorganic and Medicinal Chemistry

Research in bioorganic and medicinal chemistry explores the synthesis and biological evaluation of compounds for therapeutic applications. The synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols provide insights into structure-activity relationships and the development of immunosuppressive drugs (Kiuchi et al., 2000). Although the direct applications related to "2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate" are not discussed, understanding the interactions between functional groups and biological systems can guide the exploration of its potential biomedical uses.

Catalysis and Organic Transformations

Studies on catalysis and organic transformations are fundamental for developing efficient synthetic routes and processes. The use of 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborole as a catalyst for the dehydrative amide condensation between carboxylic acids and amines highlights the importance of catalyst design in facilitating challenging chemical reactions (Maki et al., 2006). This research domain could offer valuable insights into the activation or modification of "2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate" for specific synthetic applications.

properties

IUPAC Name

[2-[(3,4-dichlorobenzoyl)amino]-3-phenylpropyl] 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3NO3/c24-18-8-4-7-17(12-18)23(29)30-14-19(11-15-5-2-1-3-6-15)27-22(28)16-9-10-20(25)21(26)13-16/h1-10,12-13,19H,11,14H2,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLALXQWMJZMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.